LWY713

PROTAC FLT3-ITD Protein Degradation

LWY713 is a catalytic PROTAC degrader designed to eliminate the FLT3 protein, overcoming resistance mechanisms that limit conventional kinase inhibitors in FLT3-ITD+ AML models. Ideal for in vivo pharmacology, mechanistic studies, and direct comparison with Gilteritinib. High-purity (>99.0%) research-grade compound available for global B2B procurement.

Molecular Formula C43H54N10O8
Molecular Weight 839.0 g/mol
Cat. No. B12379227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLWY713
Molecular FormulaC43H54N10O8
Molecular Weight839.0 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C(=O)COC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)NC8CCOCC8
InChIInChI=1S/C43H54N10O8/c1-3-31-40(45-26-13-21-60-22-14-26)49-41(38(47-31)39(44)56)46-27-7-8-32(35(23-27)59-2)51-15-11-28(12-16-51)50-17-19-52(20-18-50)37(55)25-61-34-6-4-5-29-30(34)24-53(43(29)58)33-9-10-36(54)48-42(33)57/h4-8,23,26,28,33H,3,9-22,24-25H2,1-2H3,(H2,44,56)(H2,45,46,49)(H,48,54,57)
InChIKeyRVOJNJLWNBVPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LWY713: A PROTAC FLT3 Degrader with Defined In Vitro Potency for AML Research


LWY713 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Fms-like tyrosine kinase 3 (FLT3) protein [1]. This heterobifunctional molecule comprises a Gilteritinib-derived FLT3-binding warhead, a lenalidomide-based cereblon (CRBN) E3 ligase ligand, and a glycolic acid linker [1]. It is characterized primarily by its potent and selective degradation of FLT3 in cellular models of acute myeloid leukemia (AML), particularly those harboring the FLT3 internal tandem duplication (ITD) mutation, a key driver of poor prognosis [1].

Why FLT3 Inhibitors Like Gilteritinib Cannot Substitute for LWY713's Degradative Mechanism


Traditional FLT3 kinase inhibitors, such as Gilteritinib and Quizartinib, operate via an occupancy-driven mechanism, requiring sustained drug-target binding to inhibit kinase activity [1]. This approach often fails to achieve complete and sustained suppression of FLT3 signaling at clinically tolerated doses, a critical factor for therapeutic efficacy [1]. Moreover, long-term inhibitor treatment can paradoxically promote FLT3 glycosylation and surface translocation, a change linked to acquired drug resistance [1]. In contrast, LWY713's PROTAC mechanism is catalytic and event-driven, leading to the elimination of the entire FLT3 protein and its scaffolding functions, thereby overcoming the limitations inherent to simple kinase inhibition [1].

LWY713 Quantitative Differentiation: Degradation Potency and Selectivity Benchmarked Against FLT3 Inhibitors and PROTAC Analogs


Sub-Nanomolar FLT3 Degradation Potency in AML Cells

LWY713 potently degrades FLT3 in the MV4-11 AML cell line, which harbors the FLT3-ITD mutation, with a DC50 of 0.64 nM and a maximum degradation (Dmax) of 94.8% [1]. In contrast, a first-generation FLT3 PROTAC (compound 5-based degrader 9) exhibits a significantly higher DC50 of 6.9 nM in the same cellular model [1].

PROTAC FLT3-ITD Protein Degradation

Improved Degradation Selectivity Over Warhead's Primary Off-Targets

LWY713 was designed using the FDA-approved FLT3 inhibitor Gilteritinib as a warhead [1]. While Gilteritinib is a potent FLT3 inhibitor (IC50 = 0.29 nM), it also inhibits AXL (IC50 = 0.73 nM) . In contrast, LWY713 achieves potent FLT3 degradation (DC50 = 0.64 nM) while sparing AXL, ALK, and LTK, the major off-targets of its warhead [1].

PROTAC Kinase Selectivity Off-target Degradation

Potent Anti-Proliferative Activity in FLT3-ITD Mutant AML Cells

LWY713 potently inhibits the proliferation of MV4-11 cells [1]. While a direct IC50 comparison in the same study is not provided, the potency of LWY713's anti-proliferative effect is consistent with its potent degradation of FLT3. For reference, the warhead Gilteritinib has an IC50 of 0.92 nM for inhibiting MV4-11 cell growth .

PROTAC Cell Proliferation FLT3-ITD

Demonstrated In Vivo Anti-Tumor Activity in a Xenograft Model of AML

LWY713 demonstrates potent in vivo anti-tumor activity in an MV4-11 xenograft model [1]. This is a key differentiator, as the in vivo efficacy of several earlier FLT3 PROTACs had not been evaluated [1].

PROTAC In Vivo Efficacy Xenograft Model

LWY713 in Practice: Optimal Applications for FLT3-Driven AML Research


Investigating FLT3 Scaffolding Functions Independent of Kinase Activity

LWY713 is an ideal tool for dissecting the non-catalytic, scaffolding roles of the FLT3 protein in AML biology. Unlike kinase inhibitors that only block enzymatic activity, LWY713's complete degradation of FLT3 eliminates all protein functions, enabling researchers to uncover novel FLT3-dependent signaling pathways and protein interactions that are not targetable by conventional inhibitors [1].

Modeling and Overcoming Acquired Resistance to FLT3 Inhibitors

Given that long-term FLT3 inhibitor treatment can induce resistance mechanisms like increased FLT3 glycosylation and surface expression, LWY713 serves as a valuable tool to study and overcome this clinical challenge [1]. Its catalytic, event-driven degradation mechanism is predicted to circumvent resistance pathways that rely on sustained kinase occupancy, making it a critical comparator in studies of drug-resistant AML models [1].

Preclinical In Vivo Proof-of-Concept Studies for FLT3-Targeting PROTACs

LWY713 is a suitable candidate for in vivo pharmacology studies in murine models of FLT3-ITD-positive AML. Its demonstrated in vivo anti-tumor activity in xenograft models provides a validated starting point for evaluating PROTAC efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and biomarker responses in a living system [1].

Comparative Chemical Biology Studies of FLT3 Inhibition vs. Degradation

Researchers can use LWY713 in direct comparative studies with its warhead, Gilteritinib, to delineate the differential biological consequences of FLT3 inhibition versus FLT3 protein degradation [1]. Such studies are essential for defining the unique therapeutic potential and potential liabilities of PROTAC-based strategies in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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